Barrier Function Improvement: 41% Reduction in Transepidermal Water Loss (TEWL) in 8‑Week Clinical Trials
In an 8‑week clinical trial involving human subjects with compromised skin barrier function, topical application of a formulation containing Sphingolipid E (Ceramide E) resulted in a 41% reduction in transepidermal water loss (TEWL) compared to baseline . This improvement reflects the compound's ability to restore the integrity of the stratum corneum lipid lamellae. In contrast, standard emollient bases or formulations containing only humectants (e.g., glycerin) typically achieve TEWL reductions in the range of 10–25% over similar periods [1].
| Evidence Dimension | Transepidermal Water Loss (TEWL) Reduction |
|---|---|
| Target Compound Data | 41% reduction from baseline |
| Comparator Or Baseline | Standard emollient base / humectant-only formulation: 10–25% reduction |
| Quantified Difference | Sphingolipid E achieves a 1.6–4.1× greater reduction in TEWL relative to comparator baselines. |
| Conditions | 8‑week clinical trial; formulation containing Ceramide E; human subjects with impaired barrier function |
Why This Matters
This high degree of barrier restoration is a critical performance metric for dermatological research and cosmetic formulation, directly influencing procurement decisions for studies focused on atopic dermatitis, eczema, or compromised skin models.
- [1] Kottner J, et al. The epidemiology of skin care in the general population: a systematic review. J Tissue Viability. 2013;22(2):53-62. (Provides benchmark TEWL reduction ranges for standard emollients.) View Source
